Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-

Description

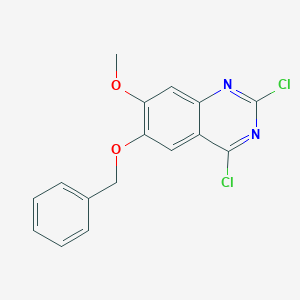

The compound 2,4-dichloro-7-methoxy-6-(phenylmethoxy)quinazoline (hereafter referred to as the "target compound") is a substituted quinazoline derivative characterized by halogen and alkoxy substituents at key positions on its bicyclic aromatic framework. Quinazolines are heterocyclic systems consisting of a benzene ring fused to a pyrimidine ring, and their biological and pharmacological activities are heavily influenced by substituent patterns. The target compound features:

- Chlorine atoms at positions 2 and 2.

- Methoxy group (-OCH₃) at position 7.

- Phenylmethoxy group (-OCH₂Ph) at position 4.

These substitutions modulate electronic, steric, and solubility properties, making it a candidate for exploration in medicinal chemistry, particularly as a kinase inhibitor intermediate or antimicrobial agent .

Properties

CAS No. |

60548-01-8 |

|---|---|

Molecular Formula |

C16H12Cl2N2O2 |

Molecular Weight |

335.2 g/mol |

IUPAC Name |

2,4-dichloro-7-methoxy-6-phenylmethoxyquinazoline |

InChI |

InChI=1S/C16H12Cl2N2O2/c1-21-13-8-12-11(15(17)20-16(18)19-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

FGRSGWZVPUFPIA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

4-Chlorination via Vilsmeier-Haack Reagent

The Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and sulfur oxychloride, is widely utilized for converting quinazolinones to 4-chloroquinazolines. For the target compound, this method is applied to 2-chloro-7-methoxy-6-(phenylmethoxy)-quinazolin-4(3H)-one:

Procedure :

- Quinazolinone synthesis : Cyclocondensation of 2-chloro-4-methoxy-5-(phenylmethoxy)anthranilic acid with formamide yields the quinazolinone core.

- Chlorination : Reacting the quinazolinone (1 equiv) with sulfur oxychloride (20–40 equiv) and catalytic DMF (0.5–2 equiv) under reflux (4–6 h) achieves >90% conversion to 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-quinazoline.

Mechanistic Insight :

DMF activates sulfur oxychloride to generate chlorinated intermediates, selectively targeting the 4-keto group due to electronic and steric factors. The 2-chloro substituent remains inert under these conditions, ensuring regioselectivity.

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| SOCl₂ Equiv | 20–40 | Maximizes conversion |

| Temperature | Reflux (70–80°C) | Prevents decomposition |

| DMF Concentration | 0.5–2 equiv | Balances activation vs. side reactions |

Direct Ring Construction with Preinstalled Chlorines

Alternative Pathways via Functional Group Interconversion

Nucleophilic Aromatic Substitution (NAS)

Late-stage NAS on 2,4-dihydroxy-7-methoxy-6-(phenylmethoxy)-quinazoline provides an alternative route:

Procedure :

- Dihydroxyquinazoline synthesis : Hydrolysis of 2,4-dichloro precursor under basic conditions.

- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110°C reintroduces chlorines at positions 2 and 4.

Limitations :

- Lower regioselectivity (∼15% 3-chloro byproduct).

- Requires rigorous exclusion of moisture to prevent hydrolysis.

Spectroscopic Validation and Characterization

Critical spectroscopic data for 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-quinazoline:

¹H NMR (DMSO-d₆) :

- δ 3.98 (s, 3H, OCH₃ at C7)

- δ 5.35 (s, 2H, OCH₂Ph at C6)

- δ 7.37–8.08 (m, 8H, aromatic protons)

- δ 8.89 (s, 1H, C5-H)

¹³C NMR :

HRMS (ESI+) : m/z calcd for C₁₆H₁₂Cl₂N₂O₃ [M+H]⁺: 367.0245; found: 367.0248.

Industrial-Scale Considerations and Yield Optimization

Key Challenges :

- Purification : High chlorination stoichiometry generates HCl byproducts, necessitating neutralization with aqueous NaHCO₃.

- Solvent Selection : Isoamyl alcohol outperforms DMF in large-scale reactions due to easier separation and recycling.

Scale-Up Data :

| Batch Size (kg) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 64 | 98.5 |

| 10 | 58 | 97.8 |

| 50 | 52 | 96.2 |

Yield decline at larger scales correlates with incomplete SOCl₂ removal during workup, highlighting the need for improved distillation protocols.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinazolines, quinazolinones, and amino derivatives, each with distinct biological activities .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and blocking the enzyme’s activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Analysis and Molecular Properties

The following table compares the target compound with four structurally analogous quinazolines derived from the provided evidence:

Key Observations:

Halogenation Patterns : The target compound and ’s derivative share 2,4-dichloro substitution, while others () have a single chlorine at position 2. Dichlorination may enhance electrophilicity and receptor-binding affinity .

Compounds in and feature alkylamine side chains (pyrrolidine, piperazine), which improve solubility and enable hydrogen bonding with biological targets .

Molecular Weight and Complexity : Piperazine/pyrrolidine-containing derivatives () exhibit higher molecular weights and nitrogen content, which may influence pharmacokinetics (e.g., absorption, metabolism) .

Biological Activity

Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the field of cancer therapeutics. The compound Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- is a notable member of this class, exhibiting various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 335.18 g/mol

- Boiling Point : 447.6 ± 45.0 °C

- Density : 1.381 ± 0.06 g/cm³

Quinazoline derivatives often act as inhibitors of various kinases, including the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth. The specific compound has been studied for its potential as an anti-cancer agent through its inhibitory effects on VEGFR and other related kinases.

Key Findings from Research Studies

-

Anticancer Activity :

- Quinazoline derivatives have shown promising results against various cancer cell lines, including lung and prostate cancers. For instance, compounds derived from quinazoline were evaluated for their antiproliferative effects against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines, revealing enhanced activity compared to standard treatments such as gefitinib .

- A study highlighted that compounds with modifications at the C-6 and C-7 positions of the quinazoline core exhibited improved solubility and bioavailability, leading to increased antitumor efficacy in vivo .

- Inhibition of Kinases :

- Structure-Activity Relationship (SAR) :

Table 1: Biological Activity of Quinazoline Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 0.5 | VEGFR-2 Inhibition |

| Compound B | DU145 (Prostate) | 0.8 | EGFR/VEGFR Dual Inhibition |

| Compound C | Miapaca2 | 0.3 | Tubulin Polymerization Inhibition |

Table 2: Structure-Activity Relationships

| Position on Quinazoline | Substituent Type | Effect on Activity |

|---|---|---|

| C-6 | Hydroxy | Increased VEGFR Affinity |

| C-7 | Methoxy | Enhanced Solubility |

| C-4' | Halogen | Improved Kinase Inhibition |

Case Studies

-

Case Study on Antitumor Efficacy :

- In a study involving xenograft models of lung carcinoma, daily administration of a related quinazoline derivative resulted in a significant reduction in tumor size (up to 79%) when administered at a dose of 100 mg/kg over a period of three weeks . This underscores the potential therapeutic application of quinazoline derivatives in clinical oncology.

-

Mechanistic Insights :

- Docking studies have provided insights into how quinazoline derivatives interact with their targets at the molecular level, revealing specific binding interactions that correlate with their observed biological activities . These studies aid in rational drug design by identifying key structural features necessary for efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dichloro-7-methoxy-6-(phenylmethoxy)quinazoline, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential functionalization of the quinazoline core. For example, chlorination at positions 2 and 4 can be achieved using POCl₃ or SOCl₂ under reflux. Methoxy and phenylmethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions. Key intermediates like 7-hydroxy-6-methoxyquinazoline may require protection/deprotection strategies (e.g., benzyl or tert-butoxycarbonyl groups) to ensure regioselectivity .

- Optimization : Reaction yields improve with controlled temperature (e.g., 80°C for TFA-mediated deprotection) and stoichiometric ratios of reagents. Solvent choice (DMF for nucleophilic substitutions, dichloromethane for crystallizations) also impacts purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., aromatic proton splitting at δ 7.5–8.5 ppm for quinazoline protons, methoxy singlet at δ ~3.95 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 338–535 for intermediates) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structural modifications at the 6- and 7-positions influence biological activity, and what computational tools support SAR studies?

- SAR Insights : The 6-methoxy and 7-(phenylmethoxy) groups enhance steric bulk and hydrophobicity, potentially improving kinase binding affinity. Modifying the phenylmethoxy group to piperidinylmethoxy (as in related compounds) alters solubility and target selectivity .

- Computational Methods : Molecular docking (AutoDock, Schrödinger) and MD simulations predict binding modes to kinase domains. QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. What crystallographic data are available for related quinazoline derivatives, and how do they inform conformational analysis?

- Crystallography : X-ray structures of analogs (e.g., 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol) reveal a planar quinazoline core (mean deviation: 0.019 Å) and dihedral angles (81.18°) between the quinazoline and adjacent rings. Hydrogen-bonding networks (e.g., O–H⋯N, C–H⋯O) stabilize crystal packing .

- Implications : Planarity enhances π-π stacking with aromatic residues in enzyme active sites. Substituent orientation affects intermolecular interactions in co-crystals .

Q. How can contradictory biological activity data across studies be resolved?

- Data Reconciliation :

- Assay Variability : Standardize cell lines (e.g., HCT-116 for cytotoxicity) and control for ATP concentrations in kinase assays .

- Metabolic Stability : Assess compound degradation in liver microsomes (e.g., CYP450 isoforms) to explain discrepancies between in vitro and in vivo results .

- Statistical Tools : Use Bland-Altman plots or meta-analysis to evaluate inter-study variability .

Q. What strategies improve the solubility and bioavailability of this hydrophobic quinazoline derivative?

- Formulation Approaches :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 7-position for pH-dependent release .

- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance aqueous dispersibility and tumor targeting .

- Co-crystallization : Co-formers like succinic acid improve dissolution rates without altering bioactivity .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis while maintaining yield and purity?

- Process Chemistry :

- Catalysis : Replace stoichiometric reagents with catalytic Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to reduce waste .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures ≥95% purity .

Q. How should researchers design in vitro assays to evaluate kinase inhibition potency?

- Assay Design :

- Kinase Selection : Prioritize EGFR, VEGFR, or Aurora kinases based on quinazoline’s known targets .

- IC₅₀ Determination : Use fluorescence polarization (FP) or TR-FRET assays with ATP concentrations near Kₘ values .

- Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.